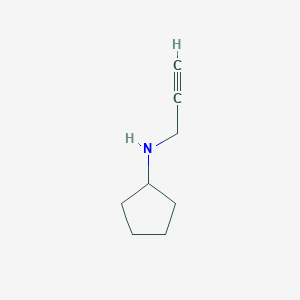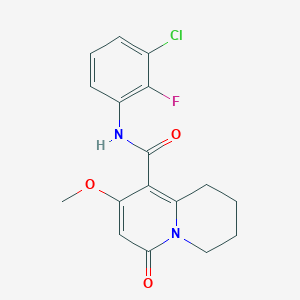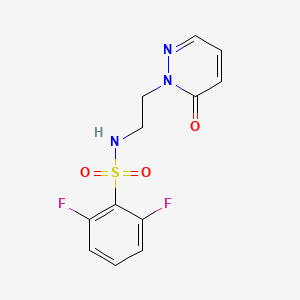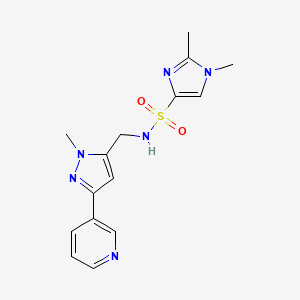![molecular formula C13H14ClN3O2 B2613512 1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956612-14-9](/img/structure/B2613512.png)
1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nitric Oxide Binding and Photodelivery
Research has explored the use of fluorescent ligands related to 3,5-dimethylpyrazole for nitric oxide binding and photodelivery. One study developed novel dinuclear complexes that bind NO, resulting in increased fluorescence. These complexes could release NO in water at physiological pH and in the solid state, as observed through fluorescence and IR measurements (Ortiz et al., 2008).
NMR Study of Pyrazole Derivatives
A detailed NMR study in solution and the solid state of N-substituted pyrazoles, including dimethylpyrazoles, was conducted to understand their chemical properties. The study compared chemical shifts with calculated absolute shieldings, providing insights into molecular behavior (Claramunt et al., 2006).
Fluorescent Property Evaluation
Research on 1,3,5-triaryl-2-pyrazolines, related to the chemical , investigated their fluorescent properties. These compounds showed fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation (Hasan et al., 2011).
Optical Materials and Non-Linear Optical Properties
A study examined the relationship between structure and properties in pyrazoline derivatives. Changes in substituents allowed tuning of physical properties, including fluorescence and second-order non-linear optical properties. Some derivatives also displayed liquid crystalline behavior (Barberá et al., 1998).
Synthesis and Biological Evaluation
Synthesis and biological evaluation of pyrazoline derivatives have been conducted for potential antiinflammatory and antibacterial agents. Microwave-assisted synthesis methods provided environmentally friendly and efficient production of these compounds (Ravula et al., 2016).
Anti-HIV Activity
Chloro-1,4-dimethyl-9H-carbazole derivatives, similar in structure, showed potential anti-HIV activity. A nitro-derivative among these compounds was identified as a lead for novel anti-HIV drug development (Saturnino et al., 2018).
Anion-Directed Organized Assemblies
The reaction of pyrazole-based compounds with acids produced ionic salts, which formed organized assemblies. These assemblies were directed by anions and showed specific hydrogen bonding and weak intermolecular interactions (Zheng et al., 2013).
Corrosion Inhibition
Thiadiazoles, similar in structure to dimethylpyrazoles, were investigated as corrosion inhibitors for mild steel. The study combined experimental techniques and theoretical approaches to assess the inhibitory efficiency of these compounds (Bentiss et al., 2007).
Propiedades
IUPAC Name |
1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPCVRNXIDTMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2613435.png)
![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)






![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)
![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
